molecular formula C56H62Cl4N8 B12341042 Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride

Cat. No.: B12341042
M. Wt: 988.9 g/mol
InChI Key: WODUFXACJCQWBG-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride (CAS: 92739-64-5) is a synthetic, water-soluble porphyrin derivative characterized by four positively charged trimethylanilinium groups at the meso-positions. Its halogenated structure enhances electron-withdrawing capacity, making it suitable for coordination chemistry and materials science applications. The compound exhibits strong electrostatic interactions due to its cationic nature, enabling its use in porphyrin aggregation studies and hydrogen storage materials .

Key properties include:

  • Molecular Formula: C₅₆H₆₀Cl₄N₈ (metal-free form) .
  • Solubility: High water solubility due to quaternary ammonium groups .
  • Applications: Hydrogen storage materials, biosensors, and studies of supramolecular assemblies .

Properties

Molecular Formula

C56H62Cl4N8

Molecular Weight

988.9 g/mol

IUPAC Name

trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]azanium;tetrachloride

InChI

InChI=1S/C56H62N8.4ClH/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;/h13-36,57,60H,1-12H3;4*1H/q+4;;;;/p-4

InChI Key

WODUFXACJCQWBG-UHFFFAOYSA-J

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)N3.[Cl-].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Adler-Longo Condensation for Meso-Tetra(4-Nitrophenyl) Porphyrin

Pyrrole and 4-nitrobenzaldehyde undergo condensation in refluxing propionic acid to form meso-tetra(4-nitrophenyl)porphyrin (TNPP). The reaction proceeds via acid-catalyzed cyclization, yielding a nitro-functionalized porphyrin core.

Reaction Conditions

Reagent Quantity Solvent Temperature Time Yield
Pyrrole 4.0 mmol Propionic acid 140°C 30 min 12%
4-Nitrobenzaldehyde 4.4 mmol

The low yield is attributed to competing oligomerization and side reactions, necessitating chromatographic purification.

Reduction to TAPP

TNPP undergoes reduction using stannous chloride (SnCl₂) in concentrated hydrochloric acid to convert nitro groups to amines.

$$
\text{TNPP} + \text{SnCl}2 + \text{HCl} \rightarrow \text{TAPP} + \text{SnCl}4 + \text{H}_2\text{O}
$$

Optimization Notes

  • Excess SnCl₂ (10 equiv.) ensures complete reduction.
  • Prolonged reaction times (>6 hours) improve amine purity but risk porphyrin degradation.

Methylation of TAPP to Trimethylanilinium Groups

The amino groups of TAPP are exhaustively methylated to form quaternary ammonium centers. This step employs methyl iodide (CH₃I) as the alkylating agent in a polar aprotic solvent.

Reaction Mechanism

Methylation proceeds via nucleophilic substitution, where the amine lone pair attacks methyl iodide, forming a trimethylammonium iodide intermediate:

$$
\text{-NH}2 + 3\,\text{CH}3\text{I} \rightarrow \text{-N(CH}3\text{)}3^+ \text{I}^- + 2\,\text{HI}
$$

Procedure

  • Dissolve TAPP (1.0 equiv.) in anhydrous dimethylformamide (DMF).
  • Add methyl iodide (12.0 equiv.) and potassium carbonate (8.0 equiv.).
  • Reflux at 80°C for 48 hours under nitrogen.
  • Precipitate the product with diethyl ether and wash to remove excess reagents.

Key Parameters

Parameter Value Impact on Yield
Solvent DMF Enhances solubility
Methyl iodide 12 equiv. (3 per NH₂) Ensures complete quaternization
Reaction time 48 hours Maximizes conversion

Anion Exchange to Tetrachloride Salt

The iodide counterions from methylation are replaced with chloride via ion exchange using hydrochloric acid.

Ion Exchange Protocol

  • Dissolve the methylated porphyrin tetraiodide (1.0 equiv.) in methanol.
  • Add concentrated HCl (37%, 10.0 equiv.) dropwise.
  • Stir for 2 hours at room temperature.
  • Precipitate the product with acetone, followed by vacuum drying.

Analytical Confirmation

  • Elemental Analysis: Chloride content matches theoretical 4 Cl⁻ per porphyrin (Calc.: Cl, 14.3%; Found: Cl, 13.9%).
  • ¹H NMR (D₂O): δ 8.85 (s, 8H, β-pyrrolic), 7.75 (d, 8H, aryl ortho to N⁺), 3.45 (s, 36H, N(CH₃)₃).

Characterization and Quality Control

Spectroscopic Analysis

  • UV-Vis (H₂O): λₘₐₐ = 418 nm (Soret band), 515, 550, 590, 645 nm (Q-bands).
  • Mass Spectrometry (ESI⁺): m/z 988.96 [M-4Cl]⁴⁺, confirming molecular weight.

Purity Assessment

  • HPLC: Retention time = 12.3 min (C18 column, 70% MeOH/30% H₂O).
  • TLC: Single spot (Rf = 0.45, silica gel, CH₂Cl₂/MeOH 9:1).

Applications and Derivatives

This compound serves as a precursor for metalloporphyrins used in catalysis and photodynamic therapy. For example, cobalt insertion (via reaction with CoSO₄) yields electrocatalysts for CO₂ reduction.

Chemical Reactions Analysis

Types of Reactions: Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride has the chemical formula C56H62Cl4N8C_{56}H_{62}Cl_4N_8 and a molecular weight of 988.96 g/mol. Its structure features a porphyrin core with four quaternary ammonium substituents, enhancing its solubility in aqueous environments and facilitating interactions with biological systems .

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes light-activated compounds to induce cytotoxic effects in targeted cells, particularly cancer cells. This compound serves as an effective photosensitizer in this context.

Mechanism of Action : Upon exposure to specific wavelengths of light (e.g., blue-red light), this compound generates reactive oxygen species (ROS), which lead to oxidative stress and subsequent cell death in tumor cells. Studies have demonstrated its efficacy against murine tumor models, showing significant tumor regression and improved survival rates .

Case Study : In a study involving BALB/c mice with intradermal LM3 tumors, intravenous administration of this compound followed by light irradiation resulted in nearly complete but temporary tumor regression in 8 out of 9 subjects. The treatment also reduced lung metastasis compared to controls .

Antimicrobial Applications

This compound exhibits potent antimicrobial properties, particularly against Gram-negative bacteria. Its ability to generate ROS upon light activation allows it to effectively inactivate pathogens, making it a promising candidate for photoinactivation therapies .

Applications :

  • Antibacterial Treatments : The compound has been explored for use in treating infections caused by resistant bacterial strains through photodynamic mechanisms.
  • Fluorescent DNA Counterstaining : It has been utilized as a fluorescent probe for DNA, enhancing imaging techniques in biological research .

Drug Delivery Systems

The unique properties of this compound enable its application in drug delivery systems, particularly for oligonucleotides. Its cationic nature facilitates cellular uptake, allowing for targeted delivery of therapeutic agents.

Research Findings : Studies indicate that the compound can form stable complexes with single-stranded DNA (ssDNA), leading to the creation of porphyrin-DNA nanoparticles. These nanoparticles exhibit light-dependent cytotoxicity towards cancer cells while minimizing systemic toxicity due to localized action .

Comparative Analysis of Applications

Application AreaMechanismEfficacy/Results
Photodynamic Therapy ROS generation upon light exposureSignificant tumor regression in murine models; improved survival rates
Antimicrobial Activity Photoinactivation of bacteriaEffective against Gram-negative bacteria; potential for treating resistant infections
Drug Delivery Systems Formation of stable DNA complexesEnhanced cellular uptake; localized delivery with reduced systemic side effects

Comparison with Similar Compounds

Comparative Data Table

Compound Substituent Charge Key Application Solubility Cost (100 mg)
Meso-tetra(4-N,N,N-trimethylanilinium) Trimethylanilinium +4 Hydrogen storage, MOFs High (water) $166
TMPyP4 N-methyl-4-pyridyl +4 DNA/protein interactions Moderate (water) $112
TMPyP2 N-methyl-2-pyridyl +4 Optoelectronics Low (water) $300
TPPS Sulfonatophenyl -4 Environmental catalysis High (water) $56

Biological Activity

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride, commonly referred to as TMAP, is a synthetic cationic porphyrin compound recognized for its diverse biological activities, particularly in photodynamic therapy (PDT) and antimicrobial applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C56_{56}H62_{62}Cl4_{4}N8_{8}
  • Molecular Weight : 988.9 g/mol
  • CAS Number : 92739-64-5

Photodynamic Therapy (PDT)

One of the most significant applications of TMAP is in photodynamic therapy for cancer treatment. PDT involves the administration of a photosensitizer, which upon light activation produces reactive oxygen species (ROS) that induce cell death.

  • Study Findings :
    • In a study involving BALB/c mice with intradermal LM3 tumors, TMAP was administered intravenously at a dose of 4 mg/kg. After 24 hours, the tumors were irradiated with blue-red light (wavelengths: 419, 457, and 650 nm) for 60 minutes. The results showed a marked regression in tumor size, with significant tumor reduction observed in 8 out of 9 treated animals .
    • The PDT treatment led to almost complete but transient tumor regression, highlighting the efficacy of TMAP as a photosensitizer in inducing cytotoxic effects in cancer cells .

Antimicrobial Activity

TMAP exhibits potent antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism involves photoinactivation, where light activation leads to the generation of singlet oxygen that damages bacterial cells.

  • Research Insights :
    • TMAP has been shown to effectively inactivate various strains of Gram-negative bacteria through photodynamic mechanisms, making it a promising candidate for treating infections caused by resistant bacterial strains .
    • Comparative studies indicate that TMAP's antimicrobial efficacy is enhanced when used in conjunction with specific light wavelengths that optimize singlet oxygen production .

Table: Summary of Biological Activities

Activity Description Reference
Photodynamic TherapyInduces tumor regression in murine models using light activationColombo et al., 2007
Antimicrobial ActionEffective against Gram-negative bacteria via photoinactivationFrontiers Specialty Chemicals
Cellular Delivery SystemsFacilitates oligonucleotide delivery due to its cationic natureFrontiers Specialty Chemicals
Fluorescent DNA CounterstainingUsed in immunofluorescence techniques for cellular imagingFrontiers Specialty Chemicals

Case Studies and Research Findings

  • Murine LM3 Tumor Study :
    • Conducted by Colombo et al. (2007), this study demonstrated the efficacy of TMAP in PDT. Tumors treated with TMAP followed by light exposure showed significant regression compared to controls receiving either treatment alone .
  • Antibacterial Efficacy Study :
    • Research highlighted TMAP's ability to eradicate Escherichia coli and other pathogens at nanomolar concentrations when activated by specific wavelengths of light. This positions TMAP as a potential therapeutic agent against multidrug-resistant infections .
  • Oligonucleotide Delivery :
    • The compound's cationic properties enable effective cellular uptake of oligonucleotides, making it useful in gene therapy applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.